Gastric Prokinetic Potency: Dazopride Is Approximately 6-Fold More Potent Than Metoclopramide in Canine Gastric Evacuation
Dazopride is significantly more potent than metoclopramide in enhancing gastric evacuation. At a dose of 0.3 mg/kg (i.v.), dazopride produces significant enhancement of gastric evacuation and is approximately six times more potent than metoclopramide when compared in the same gastric evacuation assay in dogs . Additionally, dazopride (0.3–10.0 mg/kg, i.v.) produces a dose-related increase in antral motility, primarily by increasing the amplitude of antral contractions in conscious dogs .
| Evidence Dimension | Gastric evacuation enhancement potency |
|---|---|
| Target Compound Data | Dazopride 0.3 mg/kg i.v.: significant enhancement of gastric evacuation |
| Comparator Or Baseline | Metoclopramide: required approximately 6-fold higher dose for equivalent gastric evacuation enhancement |
| Quantified Difference | ~6-fold more potent (dazopride 0.3 mg/kg ≈ metoclopramide ~1.8 mg/kg equivalent) |
| Conditions | Canine gastric evacuation assay; conscious dog model; i.v. administration |
Why This Matters
For laboratories designing in vivo gastroprokinetic studies, the 6-fold potency differential dictates dose selection and enables lower mass dosing to achieve equivalent gastric motor effects with reduced systemic exposure.
